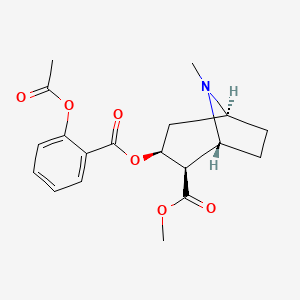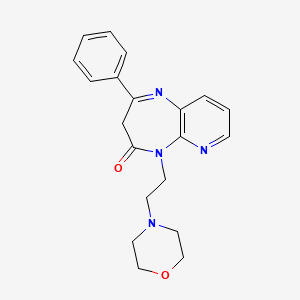
Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(hydroxymethyl)-, monosodium salt, compound with octadecyl 2-methyl-2-propenoate polymer with 2-propenoic acid is a complex chemical compound that combines the properties of glycine derivatives and polymeric structures. This compound is notable for its unique combination of amino acid functionality and polymeric characteristics, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine, N-(hydroxymethyl)-, monosodium salt with octadecyl 2-methyl-2-propenoate and 2-propenoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where the reactants are mixed and subjected to controlled heating and stirring. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers, while reduction can produce reduced polymeric forms with altered physical and chemical properties.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex polymeric materials with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The glycine derivative component can interact with biological receptors, while the polymeric structure can provide stability and controlled release of active ingredients. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(hydroxymethyl)-, monosodium salt: A simpler derivative without the polymeric component.
Octadecyl 2-methyl-2-propenoate: A monomer used in the synthesis of various polymers.
2-Propenoic acid: A common monomer in polymer chemistry.
Uniqueness
This compound is unique due to its combination of amino acid functionality and polymeric properties. This dual nature allows it to be used in applications where both biocompatibility and mechanical strength are required, setting it apart from simpler compounds that lack this versatility.
Properties
CAS No. |
167078-21-9 |
|---|---|
Molecular Formula |
C28H52NNaO7 |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H7NO3.C3H4O2.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-2-4-1-3(6)7;1-2-3(4)5;/h2,4-20H2,1,3H3;4-5H,1-2H2,(H,6,7);2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChI Key |
QBNQSUCZHYJFPG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(=O)[O-])NCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


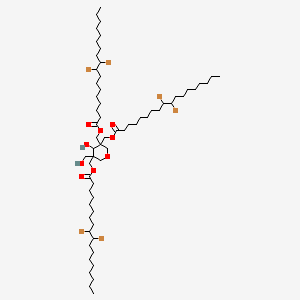

![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)

![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

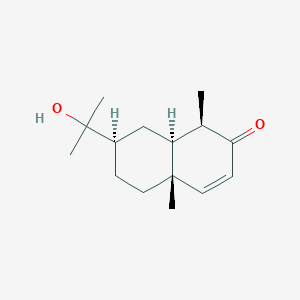
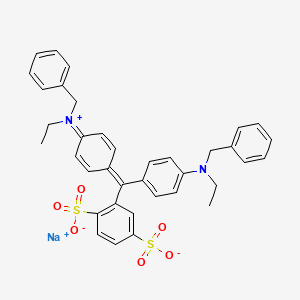

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
